Zirconium carbonate

Overview

Description

Zirconium Carbonate, also known as Zirconium (IV) carbonate basic, is a white solid powder . It is easily soluble in organic acids and inorganic salts, soluble in ammonium carbonate, but insoluble in water and organic solvents .

Synthesis Analysis

Zirconium Carbonate can be produced on a large scale in the industry . It has been studied for hydrogen transfer of biomass-derived carboxides . The synthetic approaches for Zirconium Carbonate have been systematically reviewed .Molecular Structure Analysis

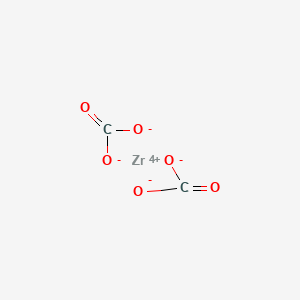

Zirconium Carbonate has a complex molecular structure. It is a polymorph and is able to exist as three allotropic forms . The three phases of zirconium and temperatures they exist at are: Monoclinic: up to 1,170 °C, Tetragonal: 1,170–2,370 °C, Cubic: temperatures exceeding 2,370 °C .Chemical Reactions Analysis

Zirconium Carbonate exhibits excellent catalytic properties at low temperatures, especially for the conversion of furfural (FUR) to furfuryl alcohol (FFA) . It has been studied for hydrogen transfer of biomass-derived carboxides .Physical And Chemical Properties Analysis

Zirconium Carbonate is a white solid powder . It is easily soluble in organic acids and inorganic salts, soluble in ammonium carbonate, but insoluble in water and organic solvents . It has a high melting temperature, i.e. 3530 1C .Scientific Research Applications

Dental and Medical Material Enhancement

Zirconium carbonate is utilized in dentistry, specifically in the development of materials like Zirconomer, a tooth filling material. Research has shown that Zirconomer exhibits greater resistance to carbonated beverages compared to traditional glass ionomer cement (GIC), indicating its durability and potential for long-term dental restorations (Effendi et al., 2020).

Nanotechnology and Material Science

Zirconium carbonate is a precursor in the synthesis of zirconium hydroxide nanoparticles, which are subsequently used to create transparent, colorless gels through aqueous sol-gel technology. These materials, characterized by their unique plate-like particle structure, have potential industrial applications due to their simple production method and the high degree of short-range ordering of the nanoparticles (Southon et al., 2002). Additionally, zirconia nanoparticles synthesized from zirconium basic carbonate using supercritical hydrothermal methods show promising applications due to their phase stability and environmental benefits, as they eliminate the need for wastewater treatment (Itagaki et al., 2022).

Environmental Applications

Zirconium carbonate-based materials have been explored for environmental applications, such as water treatment. Zirconium-based adsorbents derived from zirconium carbonate are effective in removing various water contaminants due to their versatile modification capabilities, non-toxicity, and reusability (Sonal & Mishra, 2021). Furthermore, zirconium hydroxide nanoparticles have shown potential in decomposing chemical warfare agents, demonstrating the adaptability of zirconium carbonate-derived materials to various atmospheric conditions, including those with high levels of CO2 and humidity (Balow et al., 2017).

Catalysis

Zirconium carbonate is also employed as a catalyst in chemical reactions, such as the synthesis of cyclic carbonates from CO2 and epoxides, highlighting its role in solvent-free catalytic processes. This application not only demonstrates its catalytic efficiency but also its environmental friendliness, as the process contributes to CO2 utilization (Demir et al., 2017).

Future Directions

Zirconium-based nanomaterials, including Zirconium Carbonate, have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc . Their exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, viz. anti-microbial, antioxidant, and anti-cancer activity, have further motivated the researchers to explore their physico-chemical properties using different synthetic pathways .

properties

IUPAC Name |

zirconium(4+);dicarbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Zr/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUNLJFOHNHSAR-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[Zr+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2O6Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50957858 | |

| Record name | Zirconium(4+) dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zirconium carbonate | |

CAS RN |

23288-53-1, 36577-48-7 | |

| Record name | Zirconium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023288531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium dicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036577487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium(4+) dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIRCONIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLH2275OWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

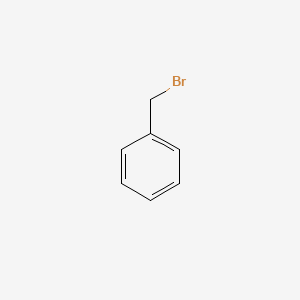

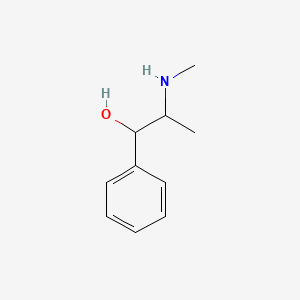

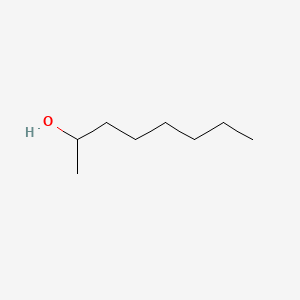

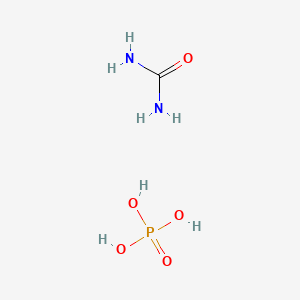

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

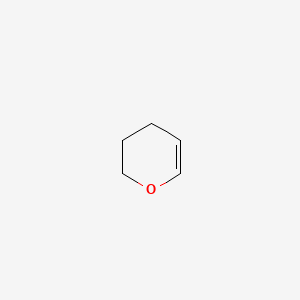

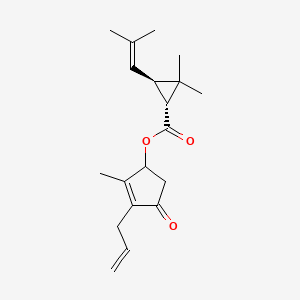

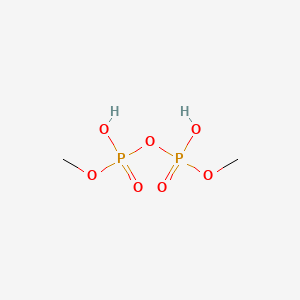

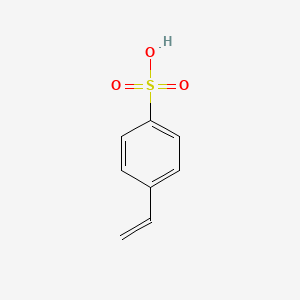

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.